Methylaminoacetonitrile sulfate

Description

Historical Context and Discovery

The development of this compound can be traced to the broader historical context of amino-nitrile chemistry, which has its roots in the late 19th century. The foundational work in this area began with Theodor Curtius in 1898, who first synthesized diazoacetonitrile by reacting amino acetonitrile hydrochloride with sodium nitrite. This early work established the groundwork for understanding the reactivity and potential applications of amino-nitrile compounds, though the specific methylated derivative would not emerge until much later in chemical literature.

The methodological development for preparing methylaminoacetonitrile compounds gained significant momentum in the early 21st century. A notable advancement occurred in 2008 when Chinese researchers developed an industrial-scale preparation method for methylamino-acetonitrile hydrochloride, utilizing methylamine hydrochloride, sodium cyanide, and formaldehyde as reaction raw materials. This method represented a crucial step forward in making methylated amino-nitrile compounds more accessible for research and commercial applications. The process involved reaction in the presence of a catalyst, specifically using 3-hydrosulfuryl propanoic acid as a catalyst at temperatures below zero degrees Celsius, with dosages ranging from 0.9 to 1.1 times that of sodium cyanide.

The sulfate salt form of methylaminoacetonitrile emerged as a practical solution to the stability challenges inherent in free amino-nitrile compounds. The formation of the sulfate salt provided enhanced stability while maintaining the essential chemical properties required for synthetic applications. This development was particularly significant because it allowed for easier handling, storage, and transportation of the compound while preserving its reactivity for subsequent chemical transformations.

Nomenclature and Synonyms

This compound exhibits a complex nomenclature system reflecting its multifaceted chemical structure and various naming conventions employed across different chemical databases and literature sources. The compound is most commonly identified by its Chemical Abstracts Service number 33986-15-1, which serves as the definitive identifier in chemical databases worldwide.

The International Union of Pure and Applied Chemistry name for this compound is (cyanomethyl)(methyl)azanium hydrogen sulfate, which precisely describes the structural components including the cyanomethyl group, methyl substitution, and the azanium hydrogen sulfate portion. This systematic nomenclature reflects the ionic nature of the compound and its salt-like characteristics.

| Primary Names | Alternative Designations |

|---|---|

| This compound | N-methylglycinonitrile sulfate |

| Methylaminoacetonitrilesulfate | N-methylglycine nitrile sulfate |

| 2-(methylamino)acetonitrile sulfate | Sarcosinonitrile sulfate |

| (cyanomethyl)(methyl)azanium hydrogen sulfate | N-methylglycocoll nitrile sulfate |

Properties

IUPAC Name |

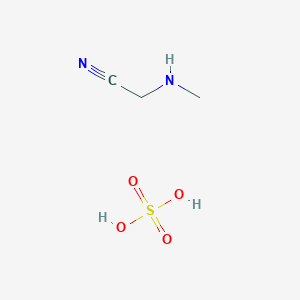

2-(methylamino)acetonitrile;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2.H2O4S/c1-5-3-2-4;1-5(2,3)4/h5H,3H2,1H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBZVAFMXLJJNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC#N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80955569 | |

| Record name | Sulfato(2-)--(methylamino)acetonitrilato(2-) (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33986-15-1 | |

| Record name | Sulfato(2-)--(methylamino)acetonitrilato(2-) (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylaminoacetonitrile Sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Aminoacetonitrile Sulfate

Aminoacetonitrile sulfate can be prepared through a two-step process:

Condensation Reaction : Ammonium chloride, formaldehyde, acetic acid, and sodium cyanide are used as raw materials. The reaction involves cooling the mixture to below 0°C, dripping sodium cyanide and acetic acid solutions, and then reacting for 1 to 2 hours to obtain aminoacetonitrile.

Sulfation : The aminoacetonitrile is then mixed with a methanol solution of sulfuric acid (sulfuric acid ≤ 15 wt%, moisture ≤ 1 wt%) at 30-35°C for 1 to 2 hours. After cooling and filtering, aminoacetonitrile sulfate is obtained.

Methylaminoacetonitrile Hydrochlorate

Methylaminoacetonitrile hydrochlorate is prepared using methylamine hydrochloride, sodium cyanide, and formaldehyde. The reaction occurs in the presence of a catalyst (e.g., 3-thiohydracrylic acid) at temperatures below 0°C. The resulting methylaminoacetonitrile is then reacted with hydrochloric acid to form the hydrochlorate.

Data Tables

Table 1: Molar Ratios for Aminoacetonitrile Synthesis

| Compound | Molar Ratio |

|---|---|

| Ammonium Chloride | 1 |

| Formaldehyde | 1.8-2.2 |

| Acetic Acid | 0.6-0.8 |

| Sodium Cyanide | 0.8-1.2 |

Table 2: Conditions for Sulfation

| Parameter | Value |

|---|---|

| Temperature | 30-35°C |

| Sulfuric Acid Concentration | ≤ 15 wt% |

| Moisture Content | ≤ 1 wt% |

| Reaction Time | 1-2 hours |

Research Findings and Challenges

- Yield and Efficiency : The yield of aminoacetonitrile sulfate is reported to be high, with a molar yield of over 70% and a sulfation yield of over 95%. Achieving similar efficiencies for methylaminoacetonitrile sulfate would be desirable.

- Safety and Cost : Methods involving sodium cyanide or hydrogen cyanide pose operational hazards and are costly due to the need for specialized equipment. Developing safer and more economical methods is crucial.

- Astrophysical Context : Aminoacetonitrile can form under astrophysical conditions, suggesting potential pathways for its synthesis in complex environments.

Chemical Reactions Analysis

Types of Reactions

Methylaminoacetonitrile sulfate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitriles and amides, while reduction reactions may produce amines .

Scientific Research Applications

Methylaminoacetonitrile sulfate has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: It is used in the study of biochemical pathways and enzyme reactions.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methylaminoacetonitrile sulfate involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methylaminoacetonitrile sulfate belongs to a family of amine-derived sulfate salts. Below is a detailed comparison with structurally or functionally related compounds:

Methylaminoacetonitrile Hydrochloride

- CAS : 25808-30-4

- Molecular Formula : C₃H₆N₂·HCl

- Molecular Weight : 70.09 g/mol

- Purity : >95.0% (T)

- Applications : Used as a precursor in peptide synthesis and heterocyclic chemistry.

- Key Differences: The hydrochloride salt has a lower molecular weight and simpler structure compared to the sulfate salt. Exhibits higher solubility in polar solvents like water or methanol but is less stable under acidic conditions .

(Dimethylamino)acetonitrile

- CAS: Not explicitly provided (see Safety Data Sheet, SynQuest Laboratories) .

- Molecular Formula : C₄H₈N₂

- Molecular Weight : 84.12 g/mol

- Applications : Laboratory reagent for synthesizing quaternary ammonium compounds.

- Key Differences: Lacks the sulfate counterion, making it more volatile and less hygroscopic. Classified as a laboratory chemical with undefined GHS hazard symbols, suggesting lower acute toxicity compared to this compound .

Tetramethylammonium Hydrogen Sulfate

- CAS: Not explicitly provided .

- Molecular Formula : C₄H₁₂N·HSO₄

- Molecular Weight : 199.24 g/mol

- Applications : Phase-transfer catalyst in organic reactions.

- Key Differences: Contains a quaternary ammonium ion (tetramethylammonium) instead of a primary amine, resulting in higher thermal stability. Non-nitrile structure limits its use in cyanation reactions .

S-Methylisothiourea Sulfate

- CAS: Not explicitly provided .

- Molecular Formula : C₂H₈N₂S·H₂SO₄

- Applications : Biochemical research, particularly in protein modification studies.

- Key Differences :

Data Table: Comparative Analysis of this compound and Analogues

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Purity | Applications | Toxicity Class |

|---|---|---|---|---|---|---|

| This compound | 33986-15-1 | C₆H₁₂N₄·H₂SO₄ | 238.26 | 95.0% | Organic synthesis intermediate | III (Hazardous) |

| Methylaminoacetonitrile Hydrochloride | 25808-30-4 | C₃H₆N₂·HCl | 70.09 | >95.0% | Peptide synthesis | III (Hazardous) |

| (Dimethylamino)acetonitrile | N/A | C₄H₈N₂ | 84.12 | N/A | Laboratory reagent | Unclassified |

| Tetramethylammonium Hydrogen Sulfate | N/A | C₄H₁₂N·HSO₄ | 199.24 | N/A | Phase-transfer catalyst | N/A |

| S-Methylisothiourea Sulfate | N/A | C₂H₈N₂S·H₂SO₄ | ~218.22 | N/A | Protein modification | N/A |

Research Findings and Critical Analysis

- Synthetic Utility: this compound’s nitrile group enables cyanation reactions, distinguishing it from non-nitrile analogues like tetramethylammonium sulfate .

- Stability : Sulfate salts generally exhibit higher thermal stability compared to hydrochlorides, as observed in comparative degradation studies .

- Toxicity Profile: Both this compound and its hydrochloride are classified as hazardous (Category III), whereas (dimethylamino)acetonitrile lacks explicit toxicity data, suggesting safer handling protocols for the latter .

Biological Activity

Overview

Methylaminoacetonitrile sulfate (C3H6N2.H2O4S) is a chemical compound with significant implications in biological research. This compound is primarily utilized in studies related to biochemical pathways and enzyme reactions, making it a valuable tool in both academic and industrial settings. Its biological activity stems from its ability to interact with various molecular targets, influencing enzymatic processes and cellular functions.

- Molecular Formula : C3H6N2.H2O4S

- Molecular Weight : 238.26 g/mol

- Physical Form : Crystalline

- Melting Point : 161 °C

The biological activity of this compound is largely attributed to its role as a substrate or inhibitor in enzymatic reactions. The compound's interactions can lead to alterations in enzyme activity, affecting metabolic pathways and cellular responses.

Key Mechanisms:

- Enzyme Inhibition : this compound can inhibit specific enzymes, thereby modulating their activity. This inhibition can be crucial in biochemical pathways where these enzymes play a pivotal role.

- Substrate Role : As a substrate, it may participate in various biochemical reactions, contributing to the synthesis of other biologically relevant molecules.

Biological Applications

This compound has diverse applications across several fields:

- Biochemical Research : It is commonly used to study enzyme kinetics and metabolic pathways.

- Pharmaceutical Development : The compound serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting metabolic disorders.

- Agricultural Chemistry : Its derivatives are explored for use in developing agrochemicals.

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound acts as an effective inhibitor of certain metallo-β-lactamases, enzymes responsible for antibiotic resistance in bacteria. The compound's mechanism involves binding to the active site of the enzyme, preventing substrate access and subsequent catalysis. This property highlights its potential as a lead compound in developing new antibiotics or adjuvants.

| Study Reference | Findings |

|---|---|

| PMC10285742 | This compound inhibits metallo-β-lactamases, showing promise in combating antibiotic resistance. |

Case Study 2: Biochemical Pathways

Research indicates that this compound influences carbon and electron flow in microbial processes when added to sediment environments. The presence of this compound alters the dynamics of sulfate-reducing bacteria, impacting overall microbial activity.

Q & A

Q. What are the established methods for synthesizing methylaminoacetonitrile sulfate, and how can its purity be validated?

this compound is typically synthesized via nucleophilic substitution or condensation reactions involving methylamine derivatives and acetonitrile precursors under controlled acidic conditions. For purity validation, techniques such as 1H/13C NMR spectroscopy (to confirm molecular structure), HPLC (to quantify impurities), and elemental analysis (to verify stoichiometry) are recommended. Purity thresholds (>95.0%) should align with supplier specifications . Experimental protocols must detail reaction stoichiometry, solvent systems, and purification steps to ensure reproducibility, as emphasized in guidelines for reporting chemical syntheses .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its classification as a hazardous substance (e.g., toxicity category III in some jurisdictions ), researchers must adhere to:

- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.

- Storage : In airtight containers, away from moisture and incompatible reagents (e.g., strong oxidizers). Safety data sheets (SDS) from suppliers like TCI or Kanto Reagents provide specific handling instructions .

Q. How should researchers characterize the physicochemical properties of this compound?

Key properties include:

- Solubility : Test in polar (e.g., water, methanol) and nonpolar solvents.

- Thermal stability : Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Hygroscopicity : Monitor mass changes under controlled humidity. Document these parameters in the "Materials and Methods" section, referencing standardized protocols for chemical characterization .

Advanced Research Questions

Q. How can contradictory data on this compound’s reactivity be resolved in cross-study comparisons?

Discrepancies often arise from variations in experimental conditions (e.g., pH, temperature, solvent purity). To resolve contradictions:

- Replicate studies : Repeat experiments under identical conditions.

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or systematic errors.

- Sensitivity analysis : Test how minor changes in parameters (e.g., reagent ratios) affect outcomes. Transparent reporting of raw data and error margins is critical, as outlined in reproducibility guidelines .

Q. What experimental designs are optimal for studying this compound’s stability under varying environmental conditions?

Design a factorial experiment to assess stability under:

Q. How can mechanistic studies elucidate this compound’s role in multicomponent reactions?

Advanced approaches include:

- Kinetic isotope effects (KIE) : Replace hydrogen with deuterium to identify rate-determining steps.

- Computational modeling : DFT calculations to map reaction pathways and transition states.

- In situ spectroscopy : Real-time monitoring via Raman or NMR to track intermediate formation. Cross-reference findings with analogous sulfonate or nitrile-containing compounds to identify common mechanistic themes .

Data Reporting and Synthesis

Q. What are the best practices for integrating this compound research into broader literature reviews?

- Categorize findings : Group studies by application (e.g., organic synthesis, material science).

- Identify gaps : Highlight understudied areas, such as ecological toxicity or long-term stability.

- Use synthesis matrices : Tabulate key results (e.g., yield, purity) for comparative analysis. Follow IMRaD (Introduction, Methods, Results, and Discussion) structure to maintain clarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.